Antibiofilm agent-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibiofilm agent-4 is a compound known for its ability to inhibit and disrupt biofilms formed by various microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced extracellular matrix. These biofilms are notoriously resistant to conventional antimicrobial treatments, making infections difficult to eradicate. This compound has emerged as a promising solution to combat biofilm-associated infections by targeting the biofilm structure and its formation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiofilm agent-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficiency. Techniques such as batch reactors, continuous flow reactors, and automated synthesis systems are employed to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Antibiofilm agent-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

Substitution: Halogens, nucleophiles; solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antibiofilm agent-4 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study biofilm inhibition mechanisms and develop new antibiofilm agents.

Biology: Investigated for its effects on microbial biofilm formation and disruption, as well as its interactions with microbial communities.

Medicine: Explored for its potential to treat biofilm-associated infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus.

Industry: Applied in the development of coatings and materials that resist biofilm formation, such as medical devices, water treatment systems, and food processing equipment

Mechanism of Action

Antibiofilm agent-4 exerts its effects by targeting the biofilm matrix and the microbial cells within it. The compound disrupts the extracellular polymeric substance (EPS) that holds the biofilm together, leading to the detachment and dispersion of microbial cells. Additionally, this compound interferes with quorum sensing, a communication mechanism used by bacteria to coordinate biofilm formation and maintenance. By inhibiting quorum sensing, the compound prevents the establishment and growth of biofilms .

Comparison with Similar Compounds

Similar Compounds

Antibiofilm agent-1: Known for its strong biofilm inhibition properties but with higher toxicity.

Antibiofilm agent-2: Effective against a narrower range of microorganisms.

Antibiofilm agent-3: Less stable under industrial production conditions .

Uniqueness of Antibiofilm agent-4

This compound stands out due to its broad-spectrum activity against various biofilm-forming microorganisms, lower toxicity, and stability under industrial production conditions. These attributes make it a versatile and effective compound for both research and practical applications .

Properties

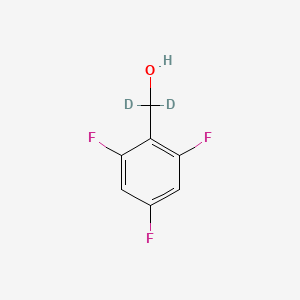

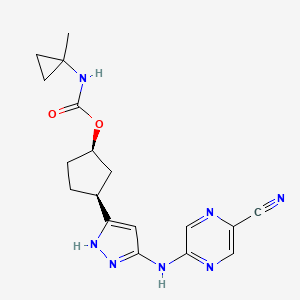

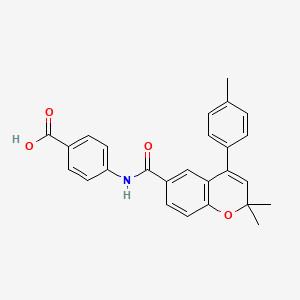

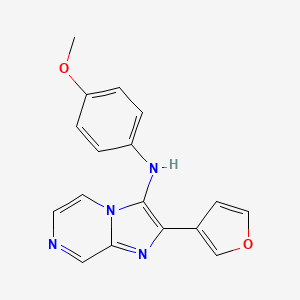

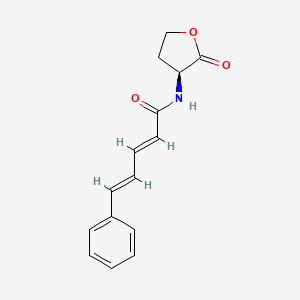

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

(2E,4E)-N-[(3S)-2-oxooxolan-3-yl]-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C15H15NO3/c17-14(16-13-10-11-19-15(13)18)9-5-4-8-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17)/b8-4+,9-5+/t13-/m0/s1 |

InChI Key |

GGTSFZXYFLSUEU-RNJYJSSVSA-N |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)/C=C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1COC(=O)C1NC(=O)C=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.